![molecular formula C14H14Te B14417593 [(2-Phenylethyl)tellanyl]benzene CAS No. 81609-30-5](/img/structure/B14417593.png)
[(2-Phenylethyl)tellanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Phenylethyl)tellanyl]benzene is an organotellurium compound that features a tellurium atom bonded to a benzene ring and a phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylethyl)tellanyl]benzene typically involves the reaction of tellurium reagents with phenylethyl halides. One common method is the reaction of diphenyl ditelluride with phenylethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Phenylethyl)tellanyl]benzene undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: this compound oxide
Reduction: this compound hydride
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
[(2-Phenylethyl)tellanyl]benzene has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tellurium bonds.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Explored for its potential biological activities, including antimicrobial and anticancer properties.
Catalysis: Used as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling reactions and oxidation processes.
Wirkmechanismus
The mechanism of action of [(2-Phenylethyl)tellanyl]benzene involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form coordination complexes with transition metals, facilitating catalytic processes. Additionally, the phenylethyl group can participate in π-π interactions with aromatic systems, enhancing the compound’s reactivity and selectivity in certain reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl ditelluride: A related compound with two phenyl groups bonded to tellurium.
Phenylethyl telluride: Similar structure but with a single phenyl group and an ethyl group bonded to tellurium.
Benzyl telluride: Contains a benzyl group bonded to tellurium.
Uniqueness
[(2-Phenylethyl)tellanyl]benzene is unique due to the presence of both a phenylethyl group and a benzene ring bonded to tellurium This structure imparts distinct electronic and steric properties, making it a versatile reagent in organic synthesis and catalysis
Eigenschaften
CAS-Nummer |
81609-30-5 |
|---|---|
Molekularformel |
C14H14Te |
Molekulargewicht |
309.9 g/mol |
IUPAC-Name |
2-phenylethyltellanylbenzene |
InChI |
InChI=1S/C14H14Te/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
VFZGFNMVTPLLNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC[Te]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
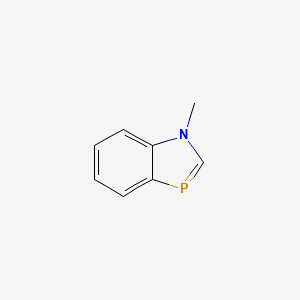
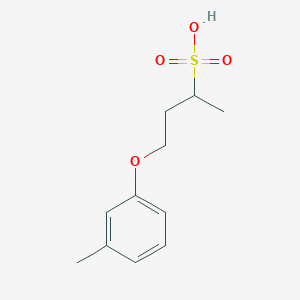
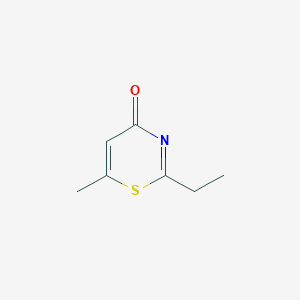
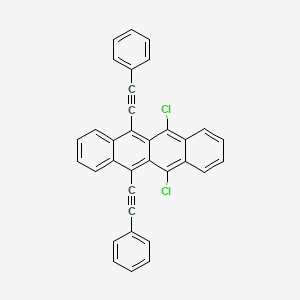
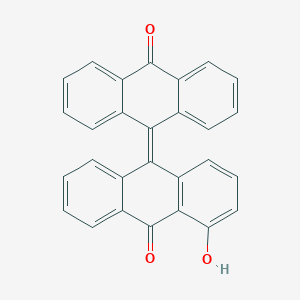

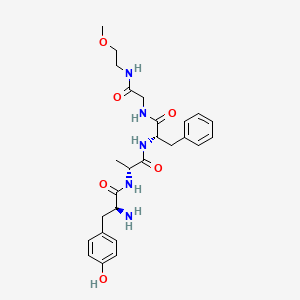
![5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol](/img/structure/B14417566.png)
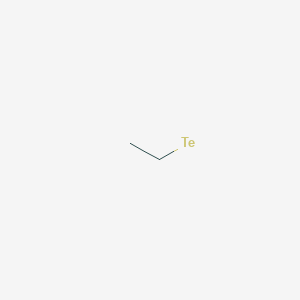
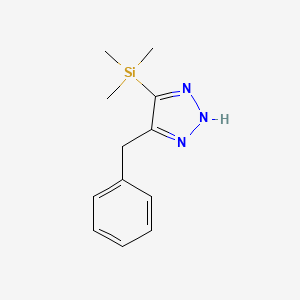
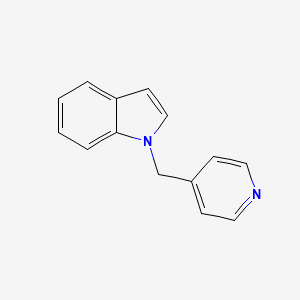
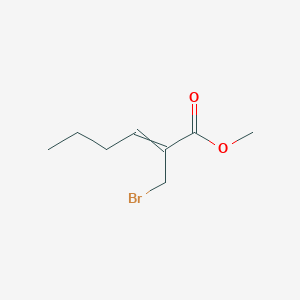
![2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran](/img/structure/B14417610.png)
